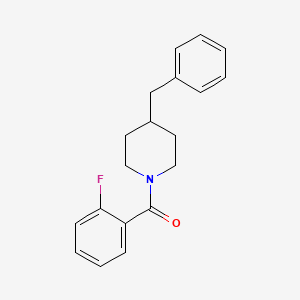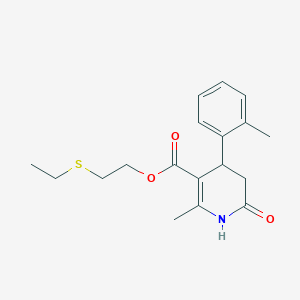
4-苄基-1-(2-氟苯甲酰)哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related fluorobenzoyl piperidine derivatives involves several key steps, including the use of fluorobenzoyl chlorides, piperidine or its derivatives, and various catalysts or reagents to facilitate the reaction. For example, a practical synthesis method described involves reacting 4-fluorobenzoyl chloride with methylisonipecotate in dichloromethane (DCM) presence and triethylamine, yielding a high percentage of the desired product through a multi-step process with overall yields above 60% (Hao Jing-shan, 2006).
Molecular Structure Analysis
X-ray diffraction studies and spectroscopic methods like IR, 1H NMR, and LC-MS are commonly used to characterize the molecular structure of fluorobenzoyl piperidine derivatives. These techniques have revealed that these compounds often crystallize in monoclinic crystal systems and adopt specific conformations, such as chair conformations for the piperidine rings, which are stabilized by intermolecular hydrogen bonds and aromatic π–π stacking interactions (S. Prasad et al., 2018).
Chemical Reactions and Properties
Fluorobenzoyl piperidine derivatives engage in various chemical reactions, indicating a rich chemistry that can be tailored for specific applications. These compounds have been synthesized and evaluated for their affinities towards different receptors, demonstrating their potential as pharmacophores and highlighting their reactivity and interaction with biological targets (O. Diouf et al., 1999).
Physical Properties Analysis
The physical properties of fluorobenzoyl piperidine derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in drug design and material science. These properties are often determined through crystalline structure analysis and can be influenced by the specific substituents and structural motifs present in the molecule.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the potential uses of fluorobenzoyl piperidine derivatives. Studies have shown that these compounds can exhibit significant biological activity, including antimicrobial and antiproliferative effects, due to their structural features and chemical reactivity (B. Priya et al., 2005).
科学研究应用
WAY-299590 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving enzyme inhibition and reaction mechanisms.
Biology: It is used to study the biological pathways and molecular targets involved in tuberculosis.
Industry: It can be used in the development of diagnostic tools and assays for tuberculosis research.
未来方向
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-benzyl-1-(2-fluorobenzoyl)piperidine”, is an important task of modern organic chemistry .
准备方法
The synthetic routes and reaction conditions for WAY-299590 are not widely documented in publicly accessible sources. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and efficacy. Industrial production methods would likely involve similar synthetic routes but on a larger scale, with stringent quality control measures to maintain consistency and safety.
化学反应分析
WAY-299590 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
WAY-299590 exerts its effects by inhibiting the activity of Mycobacterium tuberculosis Enoyl acyl carrier protein reductase . This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the bacterial cell wall. By inhibiting this enzyme, WAY-299590 disrupts the synthesis of mycolic acids, leading to the death of the bacteria.
相似化合物的比较
WAY-299590 is unique in its specific inhibitory activity against Mycobacterium tuberculosis Enoyl acyl carrier protein reductase. Similar compounds include:
Isoniazid: Another inhibitor of mycolic acid synthesis, but with a different mechanism of action.
Ethionamide: Similar to isoniazid, it inhibits mycolic acid synthesis but through a different pathway.
Triclosan: An antibacterial and antifungal agent that also targets enoyl acyl carrier protein reductase but is less specific to Mycobacterium tuberculosis.
WAY-299590 stands out due to its specificity and potency against Mycobacterium tuberculosis.
属性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-18-9-5-4-8-17(18)19(22)21-12-10-16(11-13-21)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVTWCPGXIVKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)
![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)
![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)
![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)
![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)

![(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)